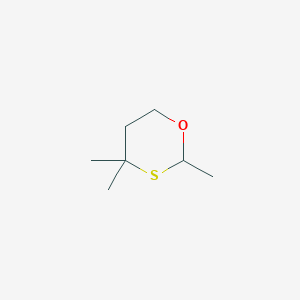
2,4,4-Trimethyl-1,3-oxathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethyl-1,3-oxathiane is an organic compound with the molecular formula C7H14OS. It belongs to the class of oxathianes, which are heterocyclic compounds containing both oxygen and sulfur atoms in a six-membered ring. This compound is characterized by its unique structure, which includes three methyl groups attached to the oxathiane ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethyl-1,3-oxathiane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2,4,4-trimethyl-1,3-dithiolane with an oxidizing agent to form the oxathiane ring. The reaction is usually carried out in the presence of a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,4-Trimethyl-1,3-oxathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxathiane ring to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted oxathiane derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethyl-1,3-oxathiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethyl-1,3-oxathiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes and proteins involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trimethylthiazole: A sulfur-containing heterocyclic compound used in flavors and fragrances.
2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole: Another heterocyclic compound with similar structural features.
Uniqueness of 2,4,4-Trimethyl-1,3-oxathiane: this compound is unique due to its specific arrangement of methyl groups and the presence of both oxygen and sulfur atoms in the ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
72472-02-7 |
|---|---|
Molekularformel |
C7H14OS |
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
2,4,4-trimethyl-1,3-oxathiane |
InChI |
InChI=1S/C7H14OS/c1-6-8-5-4-7(2,3)9-6/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
RRVYBZOPLAEEFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OCCC(S1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















